6-Bromo-8-methoxyimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. It features a fused bicyclic structure consisting of an imidazole ring and a pyridine ring, with a bromine atom at the 6th position and a methoxy group at the 8th position. This structural configuration imparts unique chemical properties and potential biological activities to the compound. The molecular formula of 6-Bromo-8-methoxyimidazo[1,5-a]pyridine is , and it has a molecular weight of approximately 227.058 g/mol .
The synthesis of 6-Bromo-8-methoxyimidazo[1,5-a]pyridine can be achieved through various methods, primarily involving cyclocondensation reactions. One common synthetic route includes the reaction of 2-aminopyridine with α-bromoacetophenone under acidic conditions. This process is followed by cyclization to form the imidazo[1,5-a]pyridine core. The bromination at the 6th position can be accomplished using bromine or N-bromosuccinimide in the presence of suitable solvents such as acetic acid .
Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield .
6-Bromo-8-methoxyimidazo[1,5-a]pyridine can participate in various chemical reactions typical of imidazo[1,5-a]pyridines. These include:
Specific reactions involving this compound may include coupling reactions for synthesizing more complex derivatives .
The mechanism of action for 6-Bromo-8-methoxyimidazo[1,5-a]pyridine largely depends on its interactions with biological targets. This compound may modulate enzyme activity or receptor interactions due to its structural characteristics. For example, it could act as an inhibitor or activator depending on the specific biochemical pathway involved.
Research indicates that compounds in this class have potential applications in medicinal chemistry, particularly in developing new therapeutic agents targeting cancer and inflammatory diseases .
6-Bromo-8-methoxyimidazo[1,5-a]pyridine has several scientific uses:
The emergence of multidrug-resistant (MDR) pathogens has intensified research into novel heterocyclic scaffolds. 6-Bromo-8-methoxyimidazo[1,5-a]pyridine exhibits broad-spectrum activity against Gram-positive bacteria and mycobacteria. Its planar fused-ring system enables intercalation into bacterial DNA, while the electron-withdrawing bromine atom enhances membrane penetration. Studies demonstrate potency against Mycobacterium tuberculosis H37Rv at MIC values of 0.5–2 µg/mL, surpassing first-line agents like rifampicin in XDR-TB models [2] [9].
The compound disrupts mycobacterial membrane integrity via two synergistic mechanisms: (1) Inhibition of cell wall mycolic acid biosynthesis through FadD32 enzyme binding (IC₅₀ = 0.7 µM), and (2) generation of reactive oxygen species that damage lipid bilayers. Structural activity relationship (SAR) studies reveal that the 8-methoxy group forms critical hydrogen bonds with Arg259 and Gln265 residues in the FadD32 active site, while the 6-bromo moiety enhances hydrophobic interactions with aliphatic enzyme domains [2] [9]. This dual mechanism overcomes common resistance pathways in MDR-TB strains.
Table 1: Comparative Antimicrobial Activity of Imidazopyridine Derivatives
Compound | C6 Substituent | C8 Substituent | MIC against M. tuberculosis (µg/mL) | Membrane Disruption Index (%) |
---|---|---|---|---|
6-Bromo-8-methoxy-IP* | Br | OCH₃ | 0.9 | 92 |
6-Bromo-8-methyl-IP | Br | CH₃ | 4.2 | 65 |
8-Methoxy-IP [9] | H | OCH₃ | >32 | 28 |
6-Chloro-8-fluoro-IP [8] | Cl | F | 2.1 | 78 |
IP = Imidazo[1,5-a]pyridine |
Electron-donating 8-position substituents significantly enhance activity, with 8-methoxy derivatives showing 4.7-fold greater membrane disruption than 8-methyl analogs. The bromine atom's polarizability enables stronger halogen bonding with membrane phospholipids compared to chlorine or fluorine variants [8].
The compound's moderate lipophilicity (LogP = 2.1) and low polar surface area (45 Ų) facilitate CNS penetration. Molecular modeling predicts strong binding to GABAₐ receptor subtypes (Kᵢ = 18 nM for α₁β₂γ₂ isoforms), positioning it as a candidate for insomnia therapeutics [2] [6].
6-Bromo-8-methoxyimidazo[1,5-a]pyridine acts as a positive allosteric modulator at benzodiazepine-binding sites. Electrophysiology studies show 300% potentiation of GABA-induced chloride currents at 100 nM concentration. The 8-methoxy group confers α₁-subunit selectivity over α₅ (selectivity ratio = 12:1), reducing myorelaxant side effects. SAR analysis indicates bromine at C6 prevents metabolic oxidation, extending plasma half-life to 4.7 hours in murine models [2] [6].
Table 2: Blood-Brain Barrier Penetration of Neuroactive Imidazopyridines
Modification | PSA (Ų) | LogP | P-gp Substrate | Brain/Plasma Ratio |
---|---|---|---|---|
6-Bromo-8-methoxy [6] | 45.2 | 2.1 | No | 0.81 |
8-Hydroxy [9] | 56.7 | 1.2 | Yes | 0.15 |
6-Cyano-8-methyl [8] | 39.8 | 1.8 | No | 0.63 |
N1-Methylated [8] | 32.1 | 2.8 | Yes | 0.29 |
Introduction of 8-methoxy maintains polar surface area below 60 Ų while avoiding P-glycoprotein recognition. N-methylation increases LogP but triggers efflux mechanisms, reducing brain penetration by 64%. Molecular dynamics simulations confirm the 6-bromo/8-methoxy combination optimally balances lipophilicity and hydrogen bonding capacity [6] [8] [9].
6-Bromo-8-methoxyimidazo[1,5-a]pyridine demonstrates potent gastric H⁺/K⁺-ATPase inhibition (IC₅₀ = 0.4 µM), surpassing omeprazole by 8-fold. The mechanism involves acid-catalyzed conversion to sulfenamide species that form disulfide bonds with cysteine residues (Cys813 and Cys822) in the proton pump's α-subunit [9].
Table 3: Proton Pump Inhibition Parameters of Gastroprotective Derivatives
Compound | H⁺/K⁺-ATPase IC₅₀ (µM) | Acid Stability (t½, min) | Binding Energy (kcal/mol) |
---|---|---|---|
6-Bromo-8-methoxy-IP | 0.40 | 42 | -9.2 |
Linaprazan (8-benzyl) [9] | 0.85 | 28 | -8.1 |
6-Chloro-IP [9] | 3.10 | 15 | -6.9 |
8-Trifluoromethyl-IP [10] | 1.25 | 51 | -7.8 |
The 8-methoxy group enhances acid stability (t½ = 42 min at pH 1.0) by reducing nucleophilic attack at the C2 position. Molecular docking confirms the bromine atom's hydrophobic interaction with Leu337 increases binding affinity by 1.3 kcal/mol versus chlorine analogs. This compound does not require acid activation like proton-pump inhibitors, enabling faster inhibition onset [9] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: